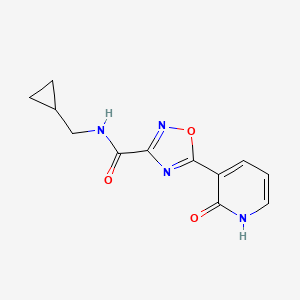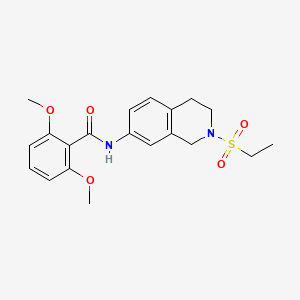
Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H28N2O5S2 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Modification and Application Potential
The research by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a process relevant to the modification of organic compounds, which could be analogous to modifications applied to the compound . The study explores the synthesis of novel xylan esters and their potential applications, including drug delivery systems. This suggests that similar chemical modifications could be applied to "Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate" for developing new materials or pharmaceutical applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Antituberculosis Activity
Iqbal et al. (2015) review the antituberculosis activity of organotin complexes, highlighting the structural diversity and potential mechanisms influencing their biological activity. Although not directly related, this research underscores the importance of structural modifications in organic compounds for enhancing their biological efficacy. It suggests avenues for exploring the antituberculosis potential of the specified compound or its derivatives (Iqbal, H., Ali, S., & Shahzadi, S., 2015).
Hydrogen Bonding in Solvent Systems
The study by Kiefer et al. (2011) on hydrogen bonding in mixtures of dimethyl sulfoxide (DMSO) with cosolvents offers insights into the solvent-solute interactions that could be relevant for dissolving or studying the behavior of "Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate" in various solvent systems. Understanding these interactions is crucial for applications in chemistry and pharmaceutical sciences (Kiefer, J., Noack, K., & Kirchner, B., 2011).
Amyloid Imaging in Alzheimer's Disease
Research by Nordberg (2007) on amyloid imaging ligands for Alzheimer's disease highlights the development and application of compounds that can bind to specific targets in the brain, offering a potential research direction for the compound if its structure allows for interaction with biological targets in neurodegenerative diseases (Nordberg, A., 2007).
Environmental and Biological Applications
Studies on the environmental persistence and bioaccumulation potential of compounds, as well as their interactions with biological systems, could be relevant for assessing the environmental impact and safety profile of "Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate". Research such as that by Conder et al. (2008) on the bioaccumulation potential of perfluorinated compounds provides a framework for such assessments (Conder, J., Hoke, R., de Wolf, W., Russell, M. H., & Buck, R., 2008).
Propriétés
IUPAC Name |
methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S2/c1-17-13-18(2)16-28(15-17)35(31,32)21-11-9-20(10-12-21)25(29)27-22-14-23(19-7-5-4-6-8-19)34-24(22)26(30)33-3/h4-12,14,17-18H,13,15-16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYDCCIEVYSUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)
![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)
![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)




![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)

![3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2954149.png)


